Diagnostic Accuracy of Dapma-Based TLC Assay for Homocystinuria
The Dapma-based TLC assay was validated in a blinded study of 102 coded urine samples. The method successfully identified the fluorescent homocysteine derivative in all 4 samples from children with confirmed homocystinuria and yielded no false positives in samples from 98 normal subjects and patients with unrelated disorders [1]. In contrast, alternative general thiol detection methods would produce numerous signals from other urinary thiols, requiring additional separation steps and expert interpretation to identify the diagnostically relevant homocysteine peak. Dapma's value lies in its performance within a complete, validated diagnostic protocol [1].
| Evidence Dimension | Diagnostic Accuracy (Sensitivity and Specificity) in a Clinical Cohort |
|---|---|
| Target Compound Data | 100% Sensitivity (4/4) and 100% Specificity (98/98) for identifying homocystinuria from homocysteine in urine. |
| Comparator Or Baseline | Standard clinical diagnosis (not a direct reagent comparator). General thiol probes lack this validated clinical context and would require full assay re-development. |
| Quantified Difference | Not applicable (comparator is a validated clinical method, not another reagent). The value is the validated protocol's performance. |
| Conditions | Blinded analysis of 102 coded human urine samples using TLC after Dapma derivatization and solid-phase extraction. |
Why This Matters
This provides direct, quantitative evidence of a fully functional diagnostic method, a claim few other research-grade fluorescent thiol reagents can make for this specific application.
- [1] Maddocks JL, MacLachlan J. Application of new fluorescent thiol reagent to diagnosis of homocystinuria. Lancet. 1991;338(8774):1043-1044. View Source
